REACTION_CXSMILES
|
[O:1]([CH2:8][CH2:9][OH:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:11][C:12]1[CH:16]=[C:15](O)[NH:14][N:13]=1.CC1C=CC(S(O)(=O)=O)=CC=1>>[O:1]([CH2:8][CH2:9][O:10][C:15]1[CH:16]=[C:12]([NH2:11])[NH:13][N:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
56.1 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)CCO
|
Name
|
|
Quantity
|
8.0648 g
|
Type
|
reactant
|
Smiles
|
NC1=NNC(=C1)O
|
Name
|
|
Quantity
|
30.96 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 130° C. under vacuum for 11 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooled down to room temperature
|
Type
|
WASH
|
Details
|
the solid was washed with MeCN (200 mL)
|
Type
|
ADDITION
|
Details
|
treated with 6% aqueous NaHCO3 solution (500 mL)
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
CUSTOM
|
Details
|
the solid collected
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in EtOAc (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
11 h |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)CCOC1=NNC(=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4734 g | |
YIELD: PERCENTYIELD | 30.7% | |
YIELD: CALCULATEDPERCENTYIELD | 30.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |